N-Octadecylacrylamide

Langmuir-Blodgett films molecular ordering atomic force microscopy

Researchers requiring ordered thin films often encounter amorphous morphologies with shorter-chain N-alkylacrylamides. N-Octadecylacrylamide (N-ODA) resolves this through its C18 chain, forming highly ordered 2D crystalline Langmuir-Blodgett monolayers with a limiting molecular area of 0.28 nm². • Complete UV photopolymerization in ~220 s enables sub-μm negative-tone resist patterning • Introduces crystalline side-chain domains at ≥10 mol% comonomer incorporation-unlike fully amorphous C12 analogs • >99.5% phase-selective heptane solubility for thermomorphic catalyst recovery in biphasic systems Commercially supplied as ~60% C18/~40% C16 mixture; total alkylacrylamide purity >95%.

Molecular Formula C21H41NO
Molecular Weight 323.6 g/mol
CAS No. 1506-54-3
Cat. No. B075455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octadecylacrylamide
CAS1506-54-3
Molecular FormulaC21H41NO
Molecular Weight323.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)C=C
InChIInChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23)
InChIKeyCNWVYEGPPMQTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octadecylacrylamide Overview


N-Octadecylacrylamide (N-ODA, CAS 1506-54-3) is a C21 long-chain N-alkylacrylamide monomer characterized by an 18-carbon octadecyl group attached to the acrylamide nitrogen. With a molecular weight of 323.56 g/mol and a melting point of 74–75 °C , this amphiphilic compound exhibits pronounced hydrophobicity and self-assembly capability at interfaces. Unlike shorter-chain homologs, N-ODA forms highly ordered two-dimensional crystalline structures in Langmuir–Blodgett (LB) films and enables side-chain crystallization in copolymers, distinguishing it as a specialized building block for surface modification, ordered thin films, and hydrophobically modified water-soluble polymers. Commercially, the compound is often supplied as a mixture with N-hexadecylacrylamide (~60% C18, ~40% C16), with total alkylacrylamide purity >95% . Core procurement considerations include chain-length-dependent structural ordering, interfacial spreading behavior, and copolymer crystallinity profiles.

1
Long C18 chain enables ordered Langmuir-Blodgett films with crystalline monolayer domains
2
Introduces crystalline side-chain domains in copolymers at low incorporation
3
Suitable for interfacial engineering, surface modification, and phase-selective supports

N-Octadecylacrylamide vs. Shorter-Chain Analogs


N-Alkylacrylamides are not functionally interchangeable due to chain-length-dependent differences in molecular packing, interfacial ordering, and crystallization behavior that directly impact application performance. As demonstrated by AFM studies, N-octadecylacrylamide monomer LB films form highly ordered two-dimensional crystals, whereas poly(N-dodecylacrylamide) monolayers exhibit random molecular arrangement under identical conditions [1]. Surface pressure–area isotherms reveal that limiting molecular area increases systematically with alkyl chain length, from 0.24 nm² (C12) to 0.28 nm² (C18) in preformed polymer monolayers [2]. In vinylidene chloride copolymers, N-octadecylacrylamide introduces crystalline side-chain domains, while N-dodecylacrylamide and shorter homologs yield amorphous side-chain morphology, fundamentally altering mechanical response [3]. Substituting a shorter-chain analog without adjusting formulation or processing parameters will compromise ordered film quality, interfacial packing density, and crystalline reinforcement.

!
Shorter-chain N-alkylacrylamides (C12, C14, C16) may yield amorphous instead of crystalline LB film morphology
!
Interfacial molecular area differs substantially between chain lengths, altering multilayer film thickness and coverage
!
Side-chain crystallinity in copolymers requires C18; shorter analogs remain amorphous, compromising mechanical and barrier properties

N-Octadecylacrylamide: Comparative Evidence


Crystalline Ordering in LB Monolayers

AFM imaging directly revealed that N-octadecylacrylamide monomer Langmuir–Blodgett monolayers form highly ordered two-dimensional crystalline structures with regular periodic packing. In contrast, poly(N-dodecylacrylamide) LB monolayers prepared and imaged under identical conditions displayed random molecular arrangement of dodecyl side chains with no observable long-range order [1]. X-ray diffraction patterns independently confirmed the AFM observations, with the N-octadecylacrylamide film exhibiting sharp Bragg reflections characteristic of crystalline order, while the poly(N-dodecylacrylamide) film produced only diffuse scattering [1].

Crystalline vs Amorphous LB Films
Head-to-head
AFM: highly ordered 2D crystals (C18) vs random arrangement (C12)
C18 essential for ordered molecular assemblies
XRD confirms sharp Bragg reflections for C18 film
Langmuir-Blodgett films molecular ordering atomic force microscopy thin film characterization

Interfacial Packing and Molecular Area

Surface pressure (Π)–area (A) isotherms for preformed poly(N-alkylacrylamides) of similar molecular weight (~4 × 10³) demonstrate a systematic increase in limiting molecular area with alkyl chain length. The limiting area per repeat unit for poly(N-octadecylacrylamide) (PODA, C18) is 0.28 nm², compared to 0.24 nm² for poly(N-dodecylacrylamide) (PDDA, C12) [1]. This 17% larger footprint reflects the extended octadecyl side-chain conformation at the air–water interface. Intermediate homologs show graded values: poly(N-tetradecylacrylamide) (PTDA, C14) yields 0.26 nm², while poly(N-hexadecylacrylamide) (PHDA, C16) yields 0.27 nm² [1]. The expanded limiting area of C18 polymers directly influences monolayer packing density and transfer characteristics in LB film fabrication.

Limiting Molecular Area
Head-to-head
0.28 nm² (C18) vs 0.24 nm² (C12)
17% larger footprint affects monolayer packing
Pressure-area isotherms, air-water interface
Langmuir-Blodgett surface pressure isotherm molecular packing amphiphilic polymers

Side-Chain Crystallinity in Copolymers

In vinylidene chloride copolymers, N-n-octadecylacrylamide produces crystalline side-chain domains, whereas N-n-dodecylacrylamide, N-n-octylacrylamide, and N-n-butylacrylamide yield completely amorphous side-chain morphology [1]. Backbone crystallinity is eliminated at approximately 15 mole % amide incorporation in the N-n-octadecylacrylamide series, and side-chain crystallinity vanishes at less than 10 mole % amide content [1]. The crystalline side-chain domains in N-octadecylacrylamide copolymers do not exhibit melting point depression upon dilution with vinylidene chloride segments, indicating robust phase separation [1]. In contrast, n-dodecylacrylamide copolymers exhibit yield strengths lower than brittle strengths and show substantial elongations, reflecting their amorphous side-chain character [1].

Side-Chain Crystallinity
Head-to-head
C18: crystalline domains; C12/others: amorphous
Crystalline reinforcement only with C18
Vinylidene chloride copolymer data
copolymer crystallization mechanical properties side-chain crystallinity vinylidene chloride copolymers

Photopolymerization of LB Films

N-Octadecylacrylamide monomer LB films undergo complete photopolymerization upon UV irradiation for 220 seconds, as confirmed by FT-IR spectroscopic monitoring of acryloyl double bond consumption [1]. The polymerized LB films become insoluble in ethanol, which readily dissolves the unpolymerized monomer film [1]. This differential solubility enables negative-tone resist patterning: masked UV irradiation followed by ethanol development generates well-defined resist patterns where irradiated (polymerized) regions remain intact and unirradiated (monomer) regions dissolve [1]. FT-IR studies further indicate that ODA molecules in LB films are oriented nearly perpendicular to the substrate surface with additional in-plane ordering along the dipping direction, contributing to the uniform polymerization behavior [2].

UV Photopolymerization
Reported
Complete in 220 s; ethanol-insoluble polymer
Enables negative-tone resist patterning
FT-IR monitored acryloyl consumption
photopolymerization Langmuir-Blodgett films UV irradiation nanopatterning

Phase-Selective Solubility Partitioning

Poly(N-alkylacrylamide)s exhibit chain-length-dependent partitioning between polar and nonpolar phases. Poly(N-n-octadecylacrylamide) (C18) is found to be >99.5% selectively soluble in the nonpolar heptane-rich phase in heptane–ethanol biphasic systems [1]. In contrast, poly(N-pentylacrylamide) (C5) is >99.5% soluble in the polar ethanol-rich phase, poly(N-hexylacrylamide) (C6) partitions 85% to the nonpolar phase, and poly(N-heptylacrylamide) (C7) partitions 95% to the nonpolar phase [1]. Homologs with N-alkyl groups longer than C8 (>C8) partition exclusively (>99.5%) to the nonpolar heptane-rich phase [1]. Poly(N-n-butylacrylamide) exhibits >99.9% selectivity for the polar phase, demonstrating the dramatic shift in partitioning behavior across the homologous series [2].

Phase-Selective Solubility
Class-level
>99.5% in heptane-rich phase (C18)
Quantitative separation from polar media
Chain-length dependent; C5 stays in polar phase
phase-selective solubility polymer partitioning biphasic systems thermomorphic separation

N-Octadecylacrylamide Applications


Nanopatterning via LB Film Photopolymerization

N-Octadecylacrylamide's ability to form highly ordered two-dimensional crystalline LB monolayers [1] combined with complete UV photopolymerization in 220 seconds [2] enables fabrication of sub-micrometer negative-tone resist patterns. The perpendicular molecular orientation and ethanol solubility contrast between monomer and polymer films [2] provide predictable development conditions for nanolithography. This combination of crystalline ordering and rapid photopolymerization distinguishes N-ODA from amorphous shorter-chain analogs for thin-film device fabrication.

Hydrophobic Modification with Crystalline Domains

Incorporation of N-octadecylacrylamide at levels as low as 10 mol% into vinylidene chloride or acrylamide copolymers introduces crystalline side-chain domains [1] that persist without melting point depression upon comonomer dilution. Unlike N-dodecylacrylamide, which yields fully amorphous side-chain morphology [1], C18-derived copolymers exhibit distinct mechanical and thermal transitions attributable to side-chain crystallinity. This enables design of hydrophobically modified water-soluble polymers with crystalline hydrophobic domains for rheology modification, associative thickening, and barrier coatings.

LB Multilayer Deposition with Controlled Packing

The well-characterized limiting molecular area of 0.28 nm² for poly(N-octadecylacrylamide) [1] provides quantitative design parameters for LB multilayer deposition. The 17% larger footprint compared to C12 homologs (0.24 nm²) [1] dictates film thickness and transfer ratios. Researchers requiring precise control over layer spacing and molecular orientation should select C18-based materials when the expanded interchain spacing aligns with target device architectures, or select C12–C16 homologs when denser packing is required.

Phase-Switchable Supports for Catalyst Recovery

Poly(N-octadecylacrylamide) exhibits >99.5% selective solubility in nonpolar heptane-rich phases [1], enabling quantitative separation from polar reaction media. This phase-selective solubility, shared by all poly(N-alkylacrylamide)s with chains longer than C8 [1], allows the polymer to function as a thermomorphic support for catalysts or reagents. The >99.5% partitioning efficiency translates to minimal product contamination and high catalyst recovery yields in biphasic reaction systems, offering a procurement rationale for C18-based polymers over shorter-chain homologs with incomplete phase selectivity.

Application
Selection Property
Validation Focus
Nanopatterning via LB photoresist
Crystalline ordering and photopolymerization behavior
Film morphology and pattern fidelity
Hydrophobic modification with crystalline domains
Side-chain crystallinity at low comonomer content
Mechanical/thermal transition analysis
LB multilayer deposition
Defined limiting molecular area
Film thickness and transfer ratio control
Phase-switchable catalyst supports
Nonpolar phase-selective solubility
Partitioning efficiency and catalyst recovery
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